![molecular formula C15H32BrNO2 B12581362 Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide CAS No. 212759-41-6](/img/structure/B12581362.png)
Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, making it useful in a wide range of chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide typically involves the reaction of trimethylamine with a decyl bromide derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The general reaction scheme can be represented as follows:
[ \text{Trimethylamine} + \text{Decyl Bromide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation Reactions: The compound can undergo oxidation, particularly at the decyl chain, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction reactions can modify the functional groups attached to the ammonium ion, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other halides.
Oxidation Reactions: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Result in the formation of various quaternary ammonium salts.
Oxidation Reactions: Produce oxidized derivatives with modified alkyl chains.
Reduction Reactions: Yield reduced forms of the original compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial lubricants.
Wirkmechanismus
The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide involves its interaction with both hydrophilic and hydrophobic substances. The quaternary ammonium group interacts with water molecules, while the decyl chain associates with hydrophobic substances. This dual interaction allows the compound to act as an effective surfactant, reducing surface tension and enhancing the solubility of various compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]-, chloride: Similar in structure but with a different alkyl chain.
Ethanaminium, 2,2,2-trifluoro-N,N,N-trimethyl-, bromide: Contains a trifluoro group instead of a decyl chain.
Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, chloride: Another variant with a different alkyl chain.
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide is unique due to its specific decyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong surfactant properties and interactions with hydrophobic substances.
Eigenschaften
CAS-Nummer |
212759-41-6 |
|---|---|
Molekularformel |
C15H32BrNO2 |
Molekulargewicht |
338.32 g/mol |
IUPAC-Name |
2-decanoyloxyethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C15H32NO2.BrH/c1-5-6-7-8-9-10-11-12-15(17)18-14-13-16(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CDHUJIBNJLGMMV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


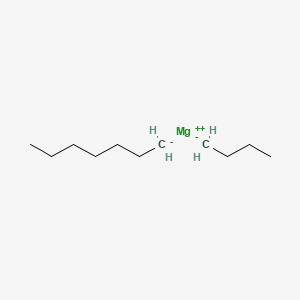
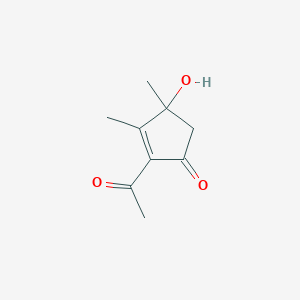

propanedinitrile](/img/structure/B12581296.png)
![Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-](/img/structure/B12581301.png)
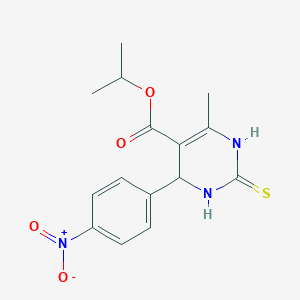
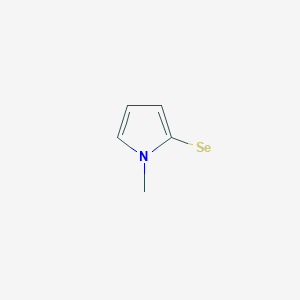



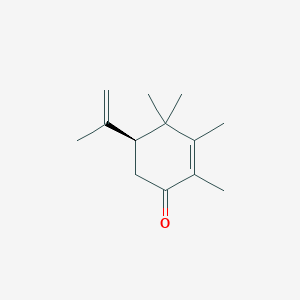
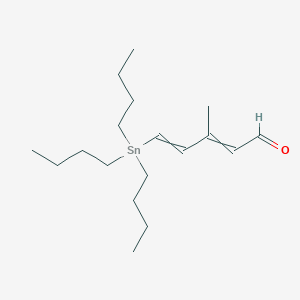
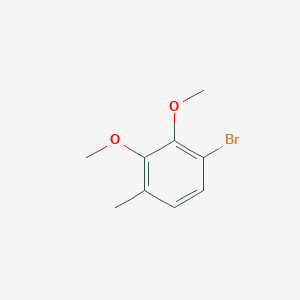
![[1]Benzofuro[3,2-f][1,3]benzothiazole](/img/structure/B12581359.png)
